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Compound of Interest

Compound Name: Barium chloride fluoride (BaClF)

Cat. No.: B081958 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical studies

conducted on the electronic structure of crystalline Barium Chloride Fluoride (BaClF).
Primarily investigated through ab initio computational methods, the insights into its structural,

electronic, and optical properties are crucial for its application in materials science, particularly

in the development of scintillators and phosphors. This document summarizes key quantitative

data, details the computational methodologies employed, and visualizes the research workflow

to offer a complete picture for scientists and researchers.

Electronic and Structural Properties: A Quantitative
Summary
Theoretical investigations into BaClF have predominantly focused on its crystalline form, which

adopts a tetragonal Matlockite (P4/nmm) structure under ambient conditions.[1] High-pressure

studies have also predicted phase transitions to orthorhombic (Pmcn) and hexagonal

(P63/mmc) structures.[2][3] Below is a compilation of the key quantitative data derived from

these computational studies.

Table 1: Structural Parameters of BaClF
This table presents the theoretically calculated and experimentally determined lattice

parameters and internal atomic coordinates for the stable tetragonal phase of BaClF.
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Parameter Theoretical (PBE GGA)[1] Experimental[1][4]

Lattice Constant 'a' (Å) 4.3964 4.3964

Lattice Constant 'c' (Å) 7.2315 7.2315

Internal Coordinate 'u' (Ba) 0.6466 0.6466

Internal Coordinate 'v' (Cl) 0.2063 0.2063

Table 2: Calculated Electronic Band Gap of BaClF
The electronic band gap is a critical parameter for optical and electronic applications. Different

computational functionals yield varying predictions, as shown below.

Computational Method
(Functional)

Calculated Band Gap (eV) Reference

PBE GGA 5.41 [1]

TB-mBJ 7.10 [1]

HSE + SOC (Band structure provided) [5]

PBE GGA: Perdew-Burke-Ernzerhof General Gradient Approximation TB-mBJ: Tran-Blaha

modified Becke-Johnson potential HSE + SOC: Heyd-Scuseria-Ernzerhof with Spin-Orbit

Coupling

Table 3: Second-Order Elastic Constants of BaClF
The mechanical stability of the BaClF crystal is described by its elastic constants. The values

below were calculated for the ambient tetragonal phase.
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Elastic Constant Calculated Value (GPa)

C11 67.9

C33 58.0

C12 21.7

C23 32.4

C44 17.9

C66 19.9

Note on Molecular BaClF
It is important to note that the theoretical studies readily available in the scientific literature

focus exclusively on the solid-state, crystalline form of BaClF. As of this review, there is a lack

of published research on the electronic structure, potential energy curves, or spectroscopic

constants of a single, gas-phase BaClF molecule. Therefore, properties such as molecular

bond lengths, bond angles, and vibrational frequencies for an isolated BaClF molecule have

not been detailed here.

Computational Methodologies
The theoretical understanding of BaClF's electronic structure is built upon a foundation of

sophisticated ab initio calculations. These methods solve the quantum mechanical equations

that govern the behavior of electrons within the material.

Density Functional Theory (DFT)
The majority of studies on BaClF utilize Density Functional Theory (DFT), a powerful quantum

mechanical modeling method.

Core Principle: DFT is used to investigate the electronic structure (principally the ground

state) of many-body systems, such as atoms, molecules, and condensed phases.

Functionals: The accuracy of DFT calculations is highly dependent on the chosen exchange-

correlation functional. Studies on BaClF have employed:
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Local Density Approximation (LDA) and Perdew-Burke-Ernzerhof General Gradient

Approximation (PBE-GGA) for structural optimizations and initial electronic property

calculations.[1]

Tran-Blaha modified Becke-Johnson (TB-mBJ) potential and Heyd-Scuseria-Ernzerhof

(HSE) hybrid functional to achieve more accurate band gap predictions, which are often

underestimated by standard GGA functionals.[1]

Software Packages: The calculations were performed using established solid-state physics

software suites such as WIEN2k and CRYSTAL.

Ab Initio Evolutionary Approach
To predict the crystal structure of BaClF under high pressure, researchers have employed ab

initio evolutionary algorithms.[2][3]

Methodology: This approach combines an evolutionary algorithm for global structure

prediction with DFT calculations to determine the energy of the generated structures. By

systematically exploring a vast number of potential crystal arrangements, the algorithm can

identify the most thermodynamically stable phases at different pressures.

Basis Sets and Computational Parameters
The accuracy of these calculations also relies on the choice of basis sets and other

computational parameters.

Basis Sets: The wave functions are typically expanded in plane waves with a cutoff

determined by the smallest muffin-tin sphere radius (RMT), for instance, Kmax = 7/RMT.

k-point Sampling: The Brillouin zone is sampled using a set of special k-points (e.g., 45

irreducible k-points) to accurately integrate over the reciprocal space.

Spin-Orbit Coupling (SOC): For heavy elements like Barium, spin-orbit coupling effects can

be significant and have been included in some calculations to refine the electronic band

structure.[5]

Visualizing the Computational Workflow
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The following diagram illustrates a typical workflow for the ab initio investigation of the

electronic and structural properties of a crystalline solid like BaClF, as synthesized from the

methodologies described in the cited literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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